molecular formula C40H76N2O12 B038645 Erythromycin, 9-deoxy-9-(propylamino)- CAS No. 119904-03-9

Erythromycin, 9-deoxy-9-(propylamino)-

Cat. No. B038645
M. Wt: 777 g/mol
InChI Key: JDBGPLZPTBGQMX-PNSWQVPASA-N
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Description

“Erythromycin, 9-deoxy-9-(propylamino)-” is a derivative of Erythromycin . Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics .


Molecular Structure Analysis

The molecular formula of Erythromycin, 9-deoxy-9-(propylamino)- is C40H76N2O12 . The IUPAC name is (3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6- [ (2S,3R,4S,6R)-4- (dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4- [ (2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10- (propylamino)-oxacyclotetradecan-2-one .

Safety And Hazards

Erythromycin is contraindicated in patients with known hypersensitivity to this antibiotic . It’s also contraindicated in patients taking certain medications due to potential dangerous effects . In case of overdosage, erythromycin should be discontinued, and all other appropriate measures should be instituted .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-(propylamino)-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76N2O12/c1-15-17-41-30-21(3)19-38(9,47)35(54-37-31(43)27(42(12)13)18-22(4)50-37)24(6)32(53-29-20-39(10,49-14)34(45)26(8)51-29)25(7)36(46)52-28(16-2)40(11,48)33(44)23(30)5/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGPLZPTBGQMX-PNSWQVPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1C(CC(C(C(C(C(C(=O)OC(C(C(C1C)O)(C)O)CC)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin, 9-deoxy-9-(propylamino)-

CAS RN

119904-03-9
Record name 9-N-(1-Propyl)erythromyclamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119904039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-281389
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B83RU5KE3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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